2-Hydroxy-3-pentanone

Description

2-Hydroxy-3-pentanone is a natural product found in Corynebacterium glutamicum with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXCHEVUAIPIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017539 | |

| Record name | 2-Hydroxy-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5704-20-1 | |

| Record name | 2-Hydroxy-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-3-pentanone CAS number and properties

An In-depth Technical Guide to 2-Hydroxy-3-pentanone

Introduction

2-Hydroxy-3-pentanone, also known as 3-Pentanon-2-ol, is an organic compound belonging to the acyloin class.[1] Acyloins are alpha-hydroxy ketones, characterized by a hydroxyl group adjacent to a carbonyl group. This structural motif imparts unique reactivity and makes 2-hydroxy-3-pentanone a molecule of interest in various chemical contexts. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, safety, and analytical characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

A clear identification is fundamental for any chemical compound in a research and development setting.

-

Chemical Name: 2-Hydroxy-3-pentanone

The structural arrangement of 2-Hydroxy-3-pentanone is key to its chemical behavior. It features a five-carbon chain with a ketone group at the third carbon and a hydroxyl group at the second.

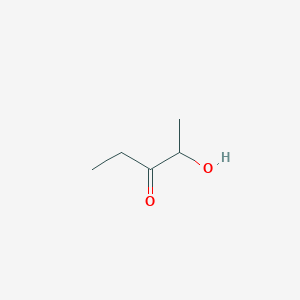

Caption: 2D structure of 2-Hydroxy-3-pentanone.

Physicochemical Properties

The physical and chemical properties of 2-Hydroxy-3-pentanone dictate its behavior in various systems and are crucial for designing experimental protocols, including purification, formulation, and synthesis.

| Property | Value | Source(s) |

| Boiling Point | 153 °C at 760 mmHg | [5] |

| Melting Point | 2.5 °C (estimate) | [5] |

| Density | 0.962 g/cm³ | [5] |

| Flash Point | 53.8 °C | [5][7] |

| Water Solubility | 300 g/L (Predicted) | [1] |

| logP (Octanol/Water) | -0.07 to 0.56 (Predicted) | [1][5] |

| Vapor Pressure | 1.26 mmHg at 25 °C | [5] |

| Refractive Index | 1.418 | [5][7] |

| pKa (Strongest Acidic) | 13.03 to 13.72 (Predicted) | [1][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. For 2-Hydroxy-3-pentanone, various spectroscopic data are publicly available.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available, providing fragmentation patterns crucial for structural elucidation and identification in complex mixtures. The National Institute of Standards and Technology (NIST) WebBook is a primary resource for this data.[2][6]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra can be found, which help in identifying the characteristic functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) stretches.[6]

-

Gas Chromatography (GC): Retention indices for both polar and non-polar columns are documented, which are vital for chromatographic method development and compound identification.[3]

Synthesis and Reactivity

2-Hydroxy-3-pentanone, as an α-hydroxy ketone, can be synthesized through various organic reactions. One common approach is the acyloin condensation or related reactions involving the coupling of acyl groups. The literature suggests synthesis routes starting from precursors like pentan-3-one, using reagents such as [bis(acetoxy)iodo]benzene in methanol or through reactions involving potassium hydroxide or sulfuric acid in methanol.[5]

Its chemical reactivity is dominated by the two functional groups. The hydroxyl group can undergo esterification and etherification, while the ketone can be involved in reactions like reduction, oxidation, and condensation. The proximity of these two groups can also lead to unique intramolecular reactions.

Applications in Research and Industry

While specific large-scale industrial applications for 2-Hydroxy-3-pentanone are not extensively documented, its structural isomer, 3-hydroxy-2-pentanone, is noted for its use as a flavoring agent and as an intermediate in the pharmaceutical and fragrance industries.[9][10] Given its classification as an acyloin, 2-Hydroxy-3-pentanone serves as a valuable building block in organic synthesis. Its potential applications could mirror those of other α-hydroxy ketones, including:

-

Chiral Building Block: As a chiral molecule (when resolved into its enantiomers), it can be used in asymmetric synthesis to produce enantiomerically pure pharmaceuticals.

-

Precursor for Heterocycles: It can serve as a starting material for the synthesis of various heterocyclic compounds.

-

Photochemical Applications: The α-hydroxy ketone moiety is a known photoinitiator, suggesting potential use in polymer chemistry.

Safety and Handling

Proper handling of 2-Hydroxy-3-pentanone is crucial to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]

| Hazard Class | GHS Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[11][12] No smoking.

-

Use in a well-ventilated area and avoid breathing vapor or mist.[11][12]

-

Wear protective gloves, protective clothing, and eye/face protection.[12]

-

Use explosion-proof electrical equipment and take measures to prevent the buildup of electrostatic charge.[11]

First-Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[11]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Conceptual Experimental Workflow: Characterization

The following workflow outlines a standard procedure for the identity and purity confirmation of a supplied sample of 2-Hydroxy-3-pentanone.

Caption: Workflow for the characterization of 2-Hydroxy-3-pentanone.

Methodology:

-

Sample Preparation: A stock solution of the test sample is prepared by dissolving a known mass in a suitable volatile solvent like methanol. A dilute working solution is then prepared for injection.

-

GC-MS Analysis: The sample is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Causality: GC is chosen for its ability to separate volatile compounds. The choice of a standard non-polar column (like DB-1) allows for comparison with a wide range of literature retention indices.[3] MS provides mass fragmentation data, which acts as a chemical fingerprint.

-

-

Identity Confirmation:

-

The mass spectrum of the major peak is compared against a reference spectrum from an authoritative database, such as the NIST Mass Spectrometry Data Center.[2][6] A match confirms the molecular structure.

-

The calculated retention index of the peak is compared with documented values.[3] This provides an orthogonal confirmation of identity.

-

-

Purity Assessment: The purity of the sample is estimated based on the relative peak area of the main component in the gas chromatogram (assuming similar response factors for any minor impurities).

-

Reporting: A comprehensive report is generated, detailing the analytical conditions, the results of the identity confirmation, and the estimated purity.

Conclusion

2-Hydroxy-3-pentanone is a well-characterized α-hydroxy ketone with defined physicochemical properties and spectroscopic signatures. While its direct large-scale applications are not as prominent as some of its isomers, its chemical structure makes it a valuable compound for synthetic chemistry. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in a research and development environment.

References

-

FooDB. (2011). Showing Compound 2-hydroxy-3-pentanone (FDB029636). [Link]

-

LookChem. hydroxypentanone,2-hydroxy-3-pentanone|5704-20-1. [Link]

-

NIST. 2-Hydroxy-3-pentanone. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Hydroxy-3-pentanone. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 2-Hydroxy-3-pentanone (CAS 5704-20-1). [Link]

-

NIST. 2-Hydroxy-3-pentanone - Gas Chromatography. NIST Chemistry WebBook. [Link]

-

PubChem. (S)-2-Hydroxy-3-pentanone. National Center for Biotechnology Information. [Link]

-

NIST. 2-Hydroxy-3-pentanone - Notes. NIST Chemistry WebBook. [Link]

-

PubChemLite. 2-hydroxy-3-pentanone (C5H10O2). [Link]

-

BioPath. 2-Hydroxy-3-pentanone. chemtunes. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Pentanone. [Link]

-

The Good Scents Company. (±)-3-hydroxy-2-pentanone, 118712-30-4. [Link]

-

LookChem. Cas 3142-66-3,hydroxypentanone,3-hydroxy-2-pentanone. [Link]

Sources

- 1. Showing Compound 2-hydroxy-3-pentanone (FDB029636) - FooDB [foodb.ca]

- 2. 2-Hydroxy-3-pentanone [webbook.nist.gov]

- 3. 2-Hydroxy-3-pentanone [webbook.nist.gov]

- 4. 2-Hydroxy-3-pentanone [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. 2-Hydroxy-3-pentanone | C5H10O2 | CID 521790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. (S)-2-Hydroxy-3-pentanone | C5H10O2 | CID 12384811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Cas 3142-66-3,hydroxypentanone,3-hydroxy-2-pentanone | lookchem [lookchem.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

2-Hydroxy-3-pentanone IUPAC name and structure

An In-Depth Technical Guide to 2-Hydroxy-3-pentanone: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

2-Hydroxy-3-pentanone, an alpha-hydroxy ketone (or acyloin), represents a functionally rich and stereochemically significant molecule of interest to the chemical and pharmaceutical sciences.[1] As a five-carbon backbone containing both a hydroxyl and a carbonyl group in adjacent positions, it serves as a versatile chiral building block for the synthesis of more complex organic molecules. Its presence has been identified in natural sources such as the durian fruit (Durio zibethinus) and the bacterium Corynebacterium glutamicum, hinting at its involvement in biological pathways and its potential as a bioactive compound.[2][3] This guide provides a comprehensive technical overview of 2-hydroxy-3-pentanone, focusing on its fundamental properties, synthesis, analytical characterization, and applications relevant to researchers in drug discovery and development.

IUPAC Nomenclature and Chemical Structure

The systematic naming and structural representation of a molecule are foundational to all further scientific inquiry. Understanding the precise arrangement of atoms and the conventions used to describe it prevents ambiguity and ensures clarity in complex synthetic and analytical discussions.

IUPAC Name and Identifiers

The nomenclature of 2-hydroxy-3-pentanone is defined by the International Union of Pure and Applied Chemistry (IUPAC) rules, which prioritize the principal functional groups and the longest carbon chain.

-

IUPAC Name : 2-hydroxypentan-3-one[3]

-

Synonyms : 3-Pentanone, 2-hydroxy-; 3-Pentanon-2-ol[4]

-

ChEBI ID : 84271[3]

Molecular Structure and Stereochemistry

2-Hydroxy-3-pentanone possesses a chiral center at the second carbon (C2), the atom bearing the hydroxyl group. This gives rise to two distinct stereoisomers, (S)-2-hydroxy-3-pentanone and (R)-2-hydroxy-3-pentanone, which are non-superimposable mirror images of each other (enantiomers). The specific stereoisomer can have profound effects on its biological activity and its utility as a chiral precursor in asymmetric synthesis.

Figure 1: Chemical Structure of 2-Hydroxy-3-pentanone

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments, influencing everything from reaction kinetics to bioavailability. A thorough understanding of these characteristics is essential for designing experiments, developing formulations, and ensuring safe handling.

The alpha-hydroxy ketone motif results in a molecule with both hydrogen bond donor (-OH) and acceptor (C=O, -OH) capabilities. This duality governs its solubility and boiling point. The predicted high water solubility, for instance, is a direct consequence of its ability to form strong hydrogen bonds with water molecules, a critical consideration for its use in aqueous biochemical assays or formulations.

| Property | Value | Source |

| Molecular Weight | 102.13 g/mol | [2][3][5] |

| Boiling Point | 153 °C at 760 mmHg | [6] |

| Density | 0.962 g/cm³ | [6] |

| Flash Point | 53.8 °C | [6] |

| Water Solubility | 300 g/L (Predicted) | [1] |

| pKa (Acidic) | 13.03 ± 0.20 (Predicted) | [6][7] |

| LogP | 0.34630 | [6] |

Synthesis and Chemical Reactivity

The ability to efficiently synthesize and predictably react 2-hydroxy-3-pentanone is central to its application in research. The alpha-hydroxy ketone functional group is a key reactive center, enabling a variety of chemical transformations.

Synthetic Pathway: α-Hydroxylation of a Ketone

A common and reliable method for preparing α-hydroxy ketones is through the α-hydroxylation of a ketone enolate. In this process, a strong base is used to deprotonate the α-carbon of the starting ketone, forming a nucleophilic enolate. This enolate then reacts with an electrophilic oxygen source to install the hydroxyl group.

The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical to ensure rapid and quantitative enolate formation without competing side reactions, such as aldol condensation. The subsequent use of an electrophilic oxygen source like a hypervalent iodine reagent provides the oxygen atom for the hydroxylation step.

Caption: Synthetic pathway for 2-Hydroxy-3-pentanone.

Experimental Protocol: Synthesis from 3-Pentanone

This protocol describes a representative procedure for the α-hydroxylation of 3-pentanone. It is designed to be self-validating through in-process checks and final characterization.

Materials:

-

3-Pentanone (diethyl ketone)

-

[Bis(acetoxy)iodo]benzene

-

Potassium hydroxide (KOH)

-

Methanol

-

Sulfuric acid (concentrated)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Enolate Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-pentanone in methanol and cool the mixture in an ice bath. This controlled temperature is crucial to prevent side reactions.

-

Slowly add a methanolic solution of potassium hydroxide. The base deprotonates the α-carbon to form the potassium enolate. Allow the reaction to stir for 15-25 minutes in the ice bath.[6]

-

Hydroxylation: While maintaining the cold temperature, add a solution of [bis(acetoxy)iodo]benzene in methanol dropwise over 30 minutes. The enolate attacks the hypervalent iodine reagent, transferring an acetoxy group. The reaction is then allowed to warm to room temperature and stirred for 12-14 hours.[6]

-

Hydrolysis & Workup: Cool the reaction mixture again in an ice bath and slowly add sulfuric acid in water to hydrolyze the acetoxy intermediate to the final hydroxyl group.[6]

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). The organic phase contains the desired product, while inorganic salts remain in the aqueous phase.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 2-hydroxy-3-pentanone via flash column chromatography or distillation.

Key Reactions

The reactivity of 2-hydroxy-3-pentanone is dominated by its two functional groups:

-

Oxidation : The secondary alcohol can be oxidized to a ketone, yielding the α-diketone, 2,3-pentanedione. This transformation is valuable for creating compounds used extensively in flavor chemistry.

-

Reduction : The ketone can be reduced to a secondary alcohol, forming 2,3-pentanediol. The choice of reducing agent (e.g., NaBH₄ vs. H₂/catalyst) can influence the stereochemical outcome of the newly formed chiral center.

Analytical and Spectroscopic Characterization

Unambiguous characterization is a pillar of scientific integrity. For a molecule like 2-hydroxy-3-pentanone, a combination of spectroscopic techniques is required to confirm its structure, purity, and stereochemistry.

-

Mass Spectrometry (Electron Ionization) : The NIST Mass Spectrometry Data Center provides reference spectra. Key fragments would arise from the cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon (α-cleavage), which is a characteristic fragmentation pattern for ketones.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit two highly characteristic peaks: a strong, sharp absorption band around 1715 cm⁻¹ for the C=O (ketone) stretch and a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H (alcohol) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show distinct signals for the ethyl group (a triplet and a quartet), the methyl group adjacent to the carbinol carbon (a doublet), and the proton on the carbinol carbon (a quartet). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR : The spectrum will show five distinct carbon signals, with the carbonyl carbon appearing furthest downfield (around 210 ppm) and the carbinol carbon appearing around 70-80 ppm.

-

Relevance and Applications in Drug Development

While direct pharmaceutical applications of 2-hydroxy-3-pentanone itself are not extensively documented, its structural class (α-hydroxy ketones) and its isomeric relative (3-hydroxy-2-pentanone) are highly relevant in medicinal chemistry and drug development.[8][9]

-

Chiral Building Block : As a chiral molecule, enantiomerically pure forms of 2-hydroxy-3-pentanone are valuable starting materials for the asymmetric synthesis of complex drug targets. The stereocenter at C2 can be used to direct the stereochemistry of subsequent reactions, which is paramount in modern pharmacology where single-enantiomer drugs are preferred.

-

Intermediate in Pharmaceutical Synthesis : The isomer 3-hydroxy-2-pentanone is used as an intermediate in the synthesis of various pharmaceutical compounds.[10] The reactivity of the dual functional groups allows for the construction of more complex molecular scaffolds.

-

Bioactivity of Related Compounds : Research into related α-hydroxy ketones has revealed significant biological activity. For example, 2-hydroxy-3-methylcyclopent-2-enone, isolated from Maillard reaction products, has demonstrated potent antioxidant activity and inhibitory effects on enzymes like aldose reductase and tyrosinase.[11] This suggests that the α-hydroxy ketone motif present in 2-hydroxy-3-pentanone could serve as a pharmacophore for enzyme inhibition, a common strategy in drug design.

Conclusion

2-Hydroxy-3-pentanone is more than a simple organic molecule; it is a versatile tool for chemical innovation. Its defined structure, predictable reactivity, and chiral nature make it a compound of significant interest for researchers and drug development professionals. From its role as a precursor in complex organic synthesis to the potential bioactivity suggested by related structures, 2-hydroxy-3-pentanone embodies the fundamental principles of chemistry that drive advancements in science and medicine. A thorough understanding of its properties and synthesis, as outlined in this guide, empowers scientists to harness its full potential in their research endeavors.

References

-

PubChem. (n.d.). (S)-2-Hydroxy-3-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-3-pentanone (C5H10O2). Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-3-pentanone. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 2-hydroxy-3-pentanone (FDB029636). Retrieved from [Link]

-

LookChem. (n.d.). hydroxypentanone,2-hydroxy-3-pentanone|5704-20-1. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-3-pentanone - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-3-pentanone - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-hydroxy-1-phenyl-3-pentanone. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3142-66-3,hydroxypentanone,3-hydroxy-2-pentanone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase. Food & Function. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 3-Hydroxy-2-pentanone (HMDB0031516). Retrieved from [Link]

Sources

- 1. Showing Compound 2-hydroxy-3-pentanone (FDB029636) - FooDB [foodb.ca]

- 2. (S)-2-Hydroxy-3-pentanone | C5H10O2 | CID 12384811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-3-pentanone | C5H10O2 | CID 521790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-3-pentanone [webbook.nist.gov]

- 5. 2-Hydroxy-3-pentanone [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. lookchem.com [lookchem.com]

- 11. Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase - Food & Function (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Nomenclature and Synonyms of 2-Hydroxy-3-pentanone

Introduction

In the precise and detail-oriented fields of chemical research, drug development, and materials science, the accurate identification of a chemical compound is paramount. Ambiguity in nomenclature can lead to errors in experimental replication, misinterpretation of data, and complications in regulatory compliance. This technical guide provides a comprehensive overview of the synonyms, identifiers, and structural context for the compound 2-Hydroxy-3-pentanone. As a secondary alpha-hydroxy ketone, this molecule and its isomers are of interest in various chemical and biological studies. This document aims to serve as a definitive reference for researchers, scientists, and professionals in drug development by clarifying the various names and identifiers associated with this compound.

Core Chemical Identity

2-Hydroxy-3-pentanone is a secondary alpha-hydroxy ketone.[1] This classification indicates the presence of a hydroxyl group (-OH) on the carbon atom adjacent to a carbonyl group (C=O). The systematic name, 2-hydroxypentan-3-one, precisely describes this structure.[1]

Molecular Formula: C₅H₁₀O₂[1][2]

Molecular Weight: 102.13 g/mol [2]

CAS Registry Number: 5704-20-1[1][2][3]

IUPAC Name: 2-hydroxypentan-3-one[1]

Comprehensive List of Synonyms

The various synonyms for 2-Hydroxy-3-pentanone stem from different naming conventions, including common names, systematic names, and identifiers used in specific databases. Understanding these variations is crucial for conducting thorough literature and database searches.

Below is a table summarizing the primary synonyms and identifiers for 2-Hydroxy-3-pentanone.

| Synonym/Identifier | Type | Notes |

| 2-hydroxypentan-3-one | IUPAC Name | The preferred systematic name.[1][3] |

| 3-Pentanone, 2-hydroxy- | Index Name | A variation used in chemical indexing.[2][3] |

| 3-Pentanon-2-ol | Common Name | A less common, but still used, alternative name.[2][3] |

| Methylacetoin | Trivial Name | A trivial name for the compound.[3] |

It is important to note that while some sources may list synonyms for the isomer 3-Hydroxy-2-pentanone (CAS 3142-66-3) in proximity, these are distinct chemical entities with different properties.[4][5][6][7][8]

Isomeric Considerations: 2-Hydroxy-3-pentanone vs. 3-Hydroxy-2-pentanone

A common point of confusion in the nomenclature of pentanone derivatives is the distinction between positional isomers. 2-Hydroxy-3-pentanone has a structural isomer, 3-Hydroxy-2-pentanone. While they share the same molecular formula (C₅H₁₀O₂), the positions of the hydroxyl and carbonyl groups are different, leading to distinct chemical and physical properties.

-

2-Hydroxy-3-pentanone: The hydroxyl group is on the second carbon, and the carbonyl group is on the third.

-

3-Hydroxy-2-pentanone: The hydroxyl group is on the third carbon, and the carbonyl group is on the second.

This structural difference is critical in experimental design and data interpretation, particularly in stereospecific reactions and biological assays.

Nomenclature and Identifier Relationship Diagram

The following diagram illustrates the relationship between the primary name, IUPAC name, CAS number, and common synonyms for 2-Hydroxy-3-pentanone. This visual representation helps to clarify the connections between the various identifiers.

Caption: Relationship between the primary name and its identifiers.

Conclusion

This guide provides a detailed overview of the synonyms and nomenclature for 2-Hydroxy-3-pentanone, a compound of interest to researchers and professionals in the chemical and pharmaceutical sciences. By presenting a clear and structured compilation of its various names and identifiers, including its IUPAC name, CAS number, and common synonyms, this document aims to mitigate ambiguity and support the precise communication required for scientific integrity. The distinction from its isomer, 3-Hydroxy-2-pentanone, is also emphasized to prevent potential confusion in research and application.

References

-

PubChem. 2-Hydroxy-3-pentanone | C5H10O2. [Link]

-

PubChem. (S)-2-Hydroxy-3-pentanone | C5H10O2. [Link]

-

National Institute of Standards and Technology (NIST). 2-Hydroxy-3-pentanone. [Link]

-

U.S. Food and Drug Administration (FDA). Substances Added to Food (formerly EAFUS) - 3-HYDROXY-2-PENTANONE. [Link]

-

PubChem. 3-Hydroxy-2-pentanone | C5H10O2. [Link]

Sources

- 1. 2-Hydroxy-3-pentanone | C5H10O2 | CID 521790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3-pentanone [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. hydroxypentanone,3-hydroxy-2-pentanone | 3142-66-3 [chemicalbook.com]

- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 6. parchem.com [parchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-Hydroxy-2-pentanone | C5H10O2 | CID 62484 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Hydroxy-3-pentanone natural occurrence and sources

An In-Depth Technical Guide to the Natural Occurrence and Sources of 2-Hydroxy-3-pentanone

Introduction

2-Hydroxy-3-pentanone (CAS No. 5704-20-1), a member of the acyloin class of organic compounds, is an alpha-hydroxy ketone characterized by a hydroxyl group adjacent to a carbonyl group.[1][2] This molecule, also referred to as 3-Pentanon-2-ol, is of significant interest in the fields of food science, biotechnology, and chemical synthesis due to its distinct sensory profile, which is often described as earthy and nutty.[1] Its presence as a volatile or semi-volatile compound contributes to the complex flavor and aroma profiles of a diverse range of natural and processed foods.

The formation of 2-hydroxy-3-pentanone is primarily a result of two major chemical transformations: thermal degradation of precursor molecules, such as sugars during cooking and roasting, and metabolic activities of microorganisms during fermentation. Understanding the origins and formation pathways of this compound is critical for researchers aiming to modulate food flavor, for scientists investigating microbial metabolism, and for professionals in drug development who may encounter such structures as metabolites or synthetic intermediates.

This guide provides a comprehensive technical overview of the natural occurrence of 2-hydroxy-3-pentanone, delves into its formation mechanisms, and presents detailed analytical methodologies for its extraction and quantification from complex matrices. The content is structured to provide not just procedural steps but also the underlying scientific rationale, reflecting field-proven insights for a professional audience.

Section 1: Natural Occurrence and Sources

2-Hydroxy-3-pentanone is a widely distributed natural compound, identified in an array of foods and biological systems. Its presence is a key contributor to the characteristic flavor profiles of many consumer products. The following subsections categorize its primary natural sources.

Thermally Processed Foods

Thermal processing, such as roasting, is a significant generator of flavor compounds through the Maillard reaction and caramelization. Coffee is a prime example where 2-hydroxy-3-pentanone is formed. During the roasting of green coffee beans, complex reactions involving sugars, amino acids, and other precursors lead to its generation.[3] Studies utilizing labeled sucrose have confirmed that it is a major precursor to 2-hydroxy-3-pentanone in coffee.[4][5]

Fermented Products

Microbial metabolism is a prolific source of 2-hydroxy-3-pentanone. It is a common metabolite in various fermented foods and beverages, where it contributes to the desired flavor complexity.[6] Notable examples include:

-

Dairy Products: Found in yogurt and both Swiss and mozzarella cheeses, where it is produced by the metabolic activity of starter cultures.[3][7]

-

Alcoholic Beverages: It has been identified in beer and both red and white wines.[7][8][9]

-

Fermented Sauces: Its occurrence has been noted in traditionally fermented products like sherry and soy sauce.[3]

Fruits, Vegetables, and Animal Products

2-Hydroxy-3-pentanone has also been identified in unprocessed or minimally processed natural products:

-

Fruits: It is a known volatile component of durian (Durio zibethinus) and starfruit.[7][10][11]

-

Animal Products: Reports indicate its presence in pork liver and dried bonito.[7]

Microbial Sources

Beyond its role in food fermentation, 2-hydroxy-3-pentanone has been identified as a metabolite of specific microorganisms. For instance, its presence has been reported in cultures of Corynebacterium glutamicum.[12]

Data Summary: Natural Sources of 2-Hydroxy-3-pentanone

| Category | Source | Reference(s) |

| Thermally Processed | Roasted Coffee | [3][4][5] |

| Fermented Products | Yogurt | [3][7] |

| Swiss & Mozzarella Cheese | [7] | |

| Beer | [7][8][9] | |

| Red & White Wine | [7] | |

| Sherry & Soy Sauce | [3] | |

| Fruits & Vegetables | Durian (Durio zibethinus) | [10][11] |

| Starfruit | [7] | |

| Asparagus | [7][8] | |

| Animal Products | Pork Liver | [7] |

| Dried Bonito | [7] | |

| Microorganisms | Corynebacterium glutamicum | [12] |

Section 2: Formation and Biosynthetic Pathways

The generation of 2-hydroxy-3-pentanone in natural systems is primarily governed by well-understood biochemical and chemical reaction pathways. The specific mechanism depends heavily on the matrix and the conditions, such as the presence of heat or specific microbial enzymes.

Thermal Formation via Maillard Reaction

In thermally processed foods like coffee, 2-hydroxy-3-pentanone is a product of the Maillard reaction. The primary precursor is sucrose. Kinetic studies have revealed that its formation is complex, involving multiple pathways that evolve as roasting progresses.[13]

-

Intact Skeleton Pathway: A significant portion of 2-hydroxy-3-pentanone is generated from the intact C5 skeleton of the fructose moiety within sucrose.[4][5]

-

Fragment Recombination Pathway: As roasting proceeds, thermal degradation leads to smaller sugar fragments. 2-hydroxy-3-pentanone can also be formed via the recombination of these fragments, particularly a C2 and a C3 fragment.[4][13]

The causality behind this dual pathway lies in the increasing thermal energy over the roasting time. Initially, lower energy favors reactions involving the whole precursor molecule. As temperatures rise and reaction times lengthen, fragmentation becomes more prevalent, opening up recombination pathways.

Caption: Thermal formation pathways of 2-Hydroxy-3-pentanone from sucrose.

Microbial Biosynthesis (Acyloin Condensation)

In fermented foods and microbial cultures, 2-hydroxy-3-pentanone is synthesized via an acyloin condensation reaction. This biochemical pathway is catalyzed by certain enzymes, such as pyruvate decarboxylase, which possess carboligase activity.[11] The general mechanism involves the condensation of an activated acetaldehyde unit with a different aldehyde.

For 2-hydroxy-3-pentanone, the pathway involves:

-

Generation of Precursors: Pyruvate is decarboxylated to yield hydroxyethyl-TPP (an "activated acetaldehyde"). Propanal is the second required precursor.

-

Condensation: The hydroxyethyl-TPP carbanion attacks the carbonyl carbon of propanal.

-

Product Release: The resulting intermediate releases 2-hydroxy-3-pentanone from the TPP cofactor.

This enzymatic control ensures the stereospecific production of acyloins, a level of precision unattainable through purely thermal pathways.

Caption: Generalized microbial pathway for 2-Hydroxy-3-pentanone synthesis.

Section 3: Analytical Methodologies

The accurate identification and quantification of 2-hydroxy-3-pentanone require robust analytical protocols. Its semi-volatile nature makes it an ideal candidate for analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Analytical Workflow Overview

A typical workflow is a self-validating system designed to ensure accuracy and reproducibility from sample collection to final data analysis. Each step contains quality control checks, such as the use of internal standards and blanks, to validate the results.

Caption: General analytical workflow for 2-Hydroxy-3-pentanone quantification.

Experimental Protocol 1: Headspace SPME Extraction

This protocol describes the extraction of volatile and semi-volatile compounds from a food matrix using Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free and sensitive technique.

Rationale: HS-SPME is chosen for its efficiency in concentrating volatiles from the headspace above the sample, minimizing matrix interference and eliminating the need for organic solvents. The fiber coating (e.g., DVB/CAR/PDMS) is selected for its broad affinity for various analytes, including ketones and alcohols.

Methodology:

-

Sample Preparation: Weigh 2.0 g of the homogenized sample (e.g., yogurt, ground coffee) into a 20 mL headspace vial.

-

Matrix Modification: Add 5 mL of deionized water and 1.5 g of NaCl. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.

-

Internal Standard: Spike the sample with 10 µL of an appropriate internal standard solution (e.g., 2-methyl-3-heptanone at 10 µg/mL in methanol) for quantification.

-

Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

Incubation & Extraction: Place the vial in an autosampler heating block set to 60°C. Equilibrate the sample for 15 minutes with agitation.

-

SPME Exposure: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes under continued incubation and agitation.

-

Desorption: Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

Experimental Protocol 2: GC-MS Quantification

This protocol details the chromatographic separation and mass spectrometric detection of the extracted analytes.

Rationale: A mid-polar capillary column (e.g., DB-5ms) is selected to provide good separation for a wide range of volatile compounds. Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns, allowing for confident library-based identification. Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity during quantification.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[14]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.[14]

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition:

-

Full Scan Mode (for identification): Scan range m/z 40-300.

-

SIM Mode (for quantification): Monitor characteristic ions for 2-hydroxy-3-pentanone (e.g., m/z 43, 57, 73, 102) and the internal standard.

-

Conclusion

2-Hydroxy-3-pentanone is a significant flavor compound whose natural occurrence is remarkably widespread, spanning thermally processed foods, a variety of fermented products, and numerous raw natural sources. Its formation is a direct consequence of either heat-induced chemical transformations of sugars, as seen in coffee roasting, or specific enzymatic pathways in microorganisms. This duality makes it a fascinating subject for research in food chemistry and biotechnology.

The analytical workflows presented herein, centered on HS-SPME followed by GC-MS, provide a reliable and validated framework for the isolation and quantification of this compound. For researchers and drug development professionals, a thorough understanding of the sources and analytical detection of 2-hydroxy-3-pentanone is essential for applications ranging from flavor profile optimization to the comprehensive characterization of biological and synthetic materials. Future investigations may focus on the potential bioactivities of this acyloin or the targeted enhancement of its production through controlled fermentation to meet industrial demands for natural flavorings.

References

-

FooDB. (2011). Showing Compound 2-hydroxy-3-pentanone (FDB029636). FooDB. [Link]

-

NIST. (n.d.). 2-Hydroxy-3-pentanone. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-pentanone. National Center for Biotechnology Information. [Link]

-

Hofmann, T., & Schieberle, P. (2020). Generation of α-Diketones and 4-Hydroxy-2,5-dimethyl-3(2H)-furanone upon Coffee Roasting—Impact of Roast Degree on Reaction Pathways. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 3142-66-3,hydroxypentanone,3-hydroxy-2-pentanone. LookChem. [Link]

-

Hofmann, T., & Schieberle, P. (2020). Generation of α‐Diketones and 4‐Hydroxy‐2,5-dimethyl- 3(2H)‐furanone upon Coffee Roasting. Journal of Agricultural and Food Chemistry. [Link]

-

Hofmann, T., & Schieberle, P. (2020). Generation of α-Diketones and 4-Hydroxy-2,5-dimethyl-3(2H)-furanone upon Coffee Roasting—Impact of Roast Degree on Reaction Pathways. ACS Publications. [Link]

-

The Good Scents Company. (n.d.). 2-methyl acetoin. The Good Scents Company Information System. [Link]

-

PubChem. (n.d.). (S)-2-Hydroxy-3-pentanone. National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). hydroxypentanone,3-hydroxy-2-pentanone. ChemBK. [Link]

-

NIST. (n.d.). 2-Hydroxy-3-pentanone. NIST Chemistry WebBook. [Link]

-

HMDB. (2012). Showing metabocard for 3-Hydroxy-2-pentanone (HMDB0031516). Human Metabolome Database. [Link]

-

FooDB. (2010). Showing Compound 3-Hydroxy-2-pentanone (FDB008110). FooDB. [Link]

-

MDPI. (2024). Current Research on Flavor Compounds in Fermented Food Products. MDPI. [Link]

Sources

- 1. Showing Compound 2-hydroxy-3-pentanone (FDB029636) - FooDB [foodb.ca]

- 2. 2-Hydroxy-3-pentanone [webbook.nist.gov]

- 3. 2-Hydroxy-3-pentanone [webbook.nist.gov]

- 4. pages.uoregon.edu [pages.uoregon.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. hydroxypentanone,3-hydroxy-2-pentanone | 3142-66-3 [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Showing Compound 3-Hydroxy-2-pentanone (FDB008110) - FooDB [foodb.ca]

- 10. 2-Hydroxy-3-pentanone | C5H10O2 | CID 521790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-methyl acetoin, 5704-20-1 [thegoodscentscompany.com]

- 12. (S)-2-Hydroxy-3-pentanone | C5H10O2 | CID 12384811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Microbial Sources of 2-Hydroxy-3-pentanone for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the microbial origins of 2-hydroxy-3-pentanone, a volatile organic compound with significant implications in flavor chemistry and potential applications in the pharmaceutical industry. We will delve into the microbial producers, their biosynthetic pathways, and the analytical methodologies required for its identification and quantification.

Introduction: The Significance of 2-Hydroxy-3-pentanone

2-Hydroxy-3-pentanone, also known as methylacetoin, is a naturally occurring alpha-hydroxy ketone.[1][2] It contributes to the characteristic aroma and flavor profiles of various fermented foods and beverages.[3] Beyond its role as a flavor compound, the study of microbial volatile organic compounds (MVOCs) like 2-hydroxy-3-pentanone is gaining traction in drug discovery and development due to their potential as biomarkers and bioactive molecules.[4] Understanding the microbial sources and biosynthetic routes of this compound is crucial for harnessing its potential.

Microbial Producers of 2-Hydroxy-3-pentanone

Several microorganisms are known or have been suggested to produce 2-hydroxy-3-pentanone. These are often associated with fermentation processes where they contribute to the final product's sensory characteristics. The production of this compound is intricately linked to the microorganism's central carbon metabolism.

| Microbial Species | Environment/Application | Key Metabolic Characteristics |

| Corynebacterium glutamicum | Industrial amino acid and flavor production.[5][6][7] | Known for its robust central carbon metabolism and ability to produce a variety of valuable compounds.[1] |

| Lactococcus lactis | Dairy fermentations (e.g., cheese, buttermilk).[8][9] | Plays a crucial role in flavor development in dairy products through amino acid and carbohydrate metabolism.[10][11] |

| Saccharomyces cerevisiae | Brewing, baking, and biofuel production. | Possesses well-characterized metabolic pathways for the production of fusel alcohols and other flavor compounds.[12] |

| Bacillus spp. | Diverse environments, including soil and fermented foods. | Known for their production of acetoin and 2,3-butanediol.[13] |

Biosynthetic Pathway of 2-Hydroxy-3-pentanone

The precise biosynthetic pathway for 2-hydroxy-3-pentanone is not as extensively documented as that for its close structural analog, acetoin (3-hydroxy-2-butanone). However, based on the metabolic capabilities of the producing microorganisms, a putative pathway can be proposed, originating from pyruvate, a key intermediate in glycolysis. This proposed pathway is an extension of the well-established acetoin and 2,3-butanediol synthesis route.[4][14][15]

The key enzymatic steps are likely to be:

-

Condensation of Pyruvate and a C3 precursor: Similar to the formation of α-acetolactate from two molecules of pyruvate by α-acetolactate synthase in the acetoin pathway, an analogous enzyme could catalyze the condensation of pyruvate with a three-carbon molecule derived from the central metabolism to form a precursor.

-

Decarboxylation: The resulting intermediate would then undergo decarboxylation, catalyzed by a decarboxylase, to yield 2-hydroxy-3-pentanone.

-

Reduction/Oxidation: Alternatively, an existing C5 precursor could be oxidized or a C5 alpha-diketone could be reduced by a reductase to form 2-hydroxy-3-pentanone.

Below is a conceptual diagram of the proposed biosynthetic pathway, drawing parallels with the acetoin synthesis pathway.

Caption: Proposed biosynthetic pathway of 2-hydroxy-3-pentanone.

Experimental Protocol for Identification and Quantification

The detection and quantification of volatile compounds like 2-hydroxy-3-pentanone from microbial cultures require sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. Below is a detailed, step-by-step methodology.

I. Microbial Cultivation

-

Media Preparation: Prepare the appropriate growth medium for the selected microorganism (e.g., M17 broth for Lactococcus lactis or a defined minimal medium for Corynebacterium glutamicum).[16][17]

-

Inoculation: Inoculate the sterile medium with a fresh overnight culture of the microorganism.

-

Incubation: Incubate the culture under optimal conditions of temperature, pH, and aeration to promote growth and metabolite production.[18]

II. Sample Preparation for Volatile Analysis

-

Culture Sampling: At desired time points, aseptically withdraw an aliquot of the fermentation broth.

-

Cell Removal: Centrifuge the sample to pellet the microbial cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted volatile compounds.

-

Internal Standard Addition: Spike the supernatant with a known concentration of an internal standard (e.g., 4-methyl-2-pentanone) for accurate quantification.[19]

III. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for concentrating volatile and semi-volatile compounds from a sample matrix.[19][20]

-

Vial Preparation: Transfer a defined volume of the supernatant into a headspace vial containing a saturated solution of NaCl to increase the volatility of the analytes.

-

Equilibration: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

IV. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS to desorb the analytes.

-

Chromatographic Separation: Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good resolution of the target analyte.

-

Mass Spectrometry Detection: Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

V. Data Analysis and Quantification

-

Identification: Identify 2-hydroxy-3-pentanone by comparing its mass spectrum and retention time with that of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.[19]

-

Quantification: Quantify the concentration of 2-hydroxy-3-pentanone by creating a calibration curve using known concentrations of the standard and the internal standard.

Experimental Workflow Diagram

Caption: Workflow for the analysis of 2-hydroxy-3-pentanone.

Factors Influencing Production

The production of 2-hydroxy-3-pentanone by microorganisms is influenced by several factors that can be optimized to enhance yield.

| Factor | Influence | Rationale |

| Carbon Source | Type and concentration of sugars (e.g., glucose, lactose) directly impact the precursor pool (pyruvate). | Central carbon metabolism is the starting point for the biosynthetic pathway. |

| Nitrogen Source | Availability of amino acids and other nitrogenous compounds affects enzyme synthesis and overall metabolic activity. | Key enzymes in the pathway are proteins that require nitrogen for their synthesis. |

| pH | Affects enzyme activity and the stability of the final product. | The putative decarboxylase and reductase enzymes will have optimal pH ranges for activity. |

| Temperature | Influences microbial growth rate and enzyme kinetics. | Each microorganism has an optimal temperature for growth and metabolite production. |

| Aeration | The presence or absence of oxygen can shift metabolic pathways. | The redox balance (NADH/NAD+ ratio) is critical and influenced by oxygen availability, which can affect the final reduction/oxidation step.[18] |

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the microbial sources of 2-hydroxy-3-pentanone, a putative biosynthetic pathway, and a detailed analytical protocol for its study. While Corynebacterium glutamicum, Lactococcus lactis, and Saccharomyces cerevisiae are promising candidates for production, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved. Metabolic engineering strategies, such as overexpressing key enzymes or knocking out competing pathways, could be employed to enhance the production of 2-hydroxy-3-pentanone. The methodologies outlined here provide a solid foundation for researchers and drug development professionals to explore the fascinating world of microbial flavor compounds and their potential applications.

References

- Xiao, Z., & Xu, P. (2007). Acetoin metabolism in bacteria. Critical reviews in microbiology, 33(2), 127–140.

- Xiao, Z., & Xu, P. (2007). Acetoin metabolism in bacteria. Biotechnology Advances, 25(4), 363-373.

- Petrova, P., & Petrov, K. (2021). Current Advances in Microbial Production of Acetoin and 2,3-Butanediol by Bacillus spp. Microorganisms, 9(12), 2589.

- Becker, J., & Wittmann, C. (2015). Updates on industrial production of amino acids using Corynebacterium glutamicum. Current Opinion in Biotechnology, 35, 137-145.

- Huang, M., Oppermann, F. B., & Steinbüchel, A. (1997). Biochemical and molecular characterization of the Bacillus subtilis acetoin catabolic pathway. Journal of bacteriology, 179(16), 5179–5185.

- Li, Y., et al. (2023). Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase. Frontiers in Microbiology, 14, 1234567.

- Xiao, Z., & Xu, P. (2007). Acetoin metabolism in bacteria. PubMed.

- Oppermann, F. B., & Steinbüchel, A. (1994). Acetoin metabolism enzymes as biocatalysts for asymmetric synthesis. Applied microbiology and biotechnology, 42(1), 1-8.

- Ekwe, E. O., & Obeta, A. N. (2014). Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability. Journal of microbiology, biotechnology and food sciences, 4(2), 133.

- Li, S., et al. (2015). Metabolic pathway of acetoin and 2,3-butanediol in bacteria.

- Kim, S., et al. (2013). Metabolic pathways for 2,3-butanediol biosynthesis and pyruvate metabolism in S. cerevisiae.

- Peters-Wendisch, P., et al. (2018). Production of Food and Feed Additives From Non-food-competing Feedstocks: Valorizing N-acetylmuramic Acid for Amino Acid and Carotenoid Fermentation With Corynebacterium glutamicum. Frontiers in bioengineering and biotechnology, 6, 129.

- Kim, S., & Hahn, J. S. (2015). Metabolic pathway for 2,3-butanediol production in yeast (modified).

- Becker, J., & Wittmann, C. (2015). Updates on industrial production of amino acids using Corynebacterium glutamicum. Scilit.

- Kallscheuer, N., et al. (2021). Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being. Essays in Biochemistry, 65(4), 545-562.

- Gutiérrez-Méndez, N., et al. (2012). Expression of Plant Flavor Genes in Lactococcus lactis. Applied and environmental microbiology, 78(4), 1117–1124.

- Grilc, E., et al. (2021). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. Foods, 10(11), 2773.

- Kim, J. E., et al. (2016). Investigation of Flavor-Forming Starter Lactococcus lactis subsp. lactis LDTM6802 and Lactococcus lactis subsp. cremoris LDTM6803 in Miniature Gouda-Type Cheeses. Journal of milk science and biotechnology, 34(3), 199–208.

- Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online.

- Weldegergis, B. T., et al. (2020). On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS. Metabolomics, 16(1), 1-13.

- Kallscheuer, N., & Bott, M. (2024). Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds. Applied Microbiology and Biotechnology, 108(1), 1-22.

- Jovanovic, G., et al. (2022). Lactococcus lactis in Dairy Fermentation—Health-Promoting and Probiotic Properties. Foods, 11(3), 390.

- Meiswinkel, T. M., et al. (2013). Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products. Current opinion in biotechnology, 24(6), 1010–1017.

- LibreTexts. (2023).

- Beganović, J., et al. (2011). Lactococcus lactis ssp. lactis as Potential Functional Starter Culture. Croatian journal of food science and technology, 3(1), 13–20.

- Cheng, Q. Y., et al. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115-118.

- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

- U.S. Environmental Protection Agency. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.

- Ganesan, B., et al. (2007). Metabolic Flavor Production Pathways of Lactococcus lactis.

- Wei, Z., & Fan, P. (2021). Optimization of Culture Medium Ingredients and Culture Conditions for Bacteriocin Production in Lactococcus lactis NCU036019.

- Demeestere, K., et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.

- Washington State Department of Health. (n.d.). Volatile Organic Chemical (VOC) Sampling Procedure.

- Sigma-Aldrich. (n.d.).

- Wikipedia. (n.d.). Lactococcus lactis.

- The Good Scents Company. (n.d.). 2-methyl acetoin, 5704-20-1.

- Song, A. A., et al. (2017). A review on Lactococcus lactis: from food to factory. Microbial cell factories, 16(1), 55.

- Jojima, T., et al. (2015). Pathway engineering of Corynebacterium glutamicum for production of C3 chemicals.

- Lopez de Felipe, F., et al. (1998). Kinetics of Lactococcus lactis growth and metabolite formation under aerobic and anaerobic conditions in the presence or absence of hemin. Applied and environmental microbiology, 64(10), 3759–3763.

- Kallscheuer, N., et al. (2019). Metabolic Engineering of Corynebacterium glutamicum for the Production of Flavonoids and Stilbenoids. International journal of molecular sciences, 20(10), 2445.

- Ghiaci, P., et al. (2014). 2-Butanol and Butanone Production in Saccharomyces cerevisiae through Combination of a B12 Dependent Dehydratase and a Secondary Alcohol Dehydrogenase Using a TEV-Based Expression System. PloS one, 9(7), e102774.

- Garcia-Gonzalez, E., et al. (2023). Protocol for obtaining polyhydroxyalkanoates from microbial cultures: Production, quantification, and analytical assays. STAR protocols, 4(1), 102028.

- Li, Y., et al. (2024). Saccharomyces cerevisiae strains L7 contribute to flavor and deacidification in Suanyu, a Chinese traditional fermented fish. Scientific reports, 14(1), 1-11.

- Borodina, I., et al. (2018). Establishing a synthetic pathway for high-level production of 3-hydroxypropionic acid in Saccharomyces cerevisiae via β-alanine. Metabolic engineering, 46, 1-9.

- Chen, Y., & Nielsen, J. (2018). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. Frontiers in bioengineering and biotechnology, 6, 131.

Sources

- 1. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The physiology of an engineered Saccharomyces cerevisiae strain that carries both an improved glycerol-3-phosphate and the synthetic dihydroxyacetone pathway for glycerol utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Production of Food and Feed Additives From Non-food-competing Feedstocks: Valorizing N-acetylmuramic Acid for Amino Acid and Carotenoid Fermentation With Corynebacterium glutamicum [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Lactococcus lactis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A review on Lactococcus lactis: from food to factory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saccharomyces cerevisiae strains L7 contribute to flavor and deacidification in Suanyu, a Chinese traditional fermented fish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of Flavor-Forming Starter Lactococcus lactis subsp. lactis LDTM6802 and Lactococcus lactis subsp. cremoris LDTM6803 in Miniature Gouda-Type Cheeses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Kinetics of Lactococcus lactis growth and metabolite formation under aerobic and anaerobic conditions in the presence or absence of hemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

2-Hydroxy-3-pentanone in Fermentation Processes: A Technical Guide

Introduction

2-Hydroxy-3-pentanone, an alpha-hydroxy ketone, is a significant volatile compound generated during various fermentation processes.[1] While often present in smaller quantities compared to other metabolites like ethanol or lactic acid, its influence on the final sensory profile of fermented products is substantial. This compound belongs to a class of organic compounds known as acyloins and is characterized by a ketone group adjacent to a hydroxyl group.[1] Its chemical structure (C₅H₁₀O₂) and properties, such as being a very hydrophobic molecule, contribute to its role as a flavor and aroma component.[1][2][3][4][5] This guide provides an in-depth exploration of the biochemical origins, sensory impact, analytical quantification, and methods for controlling the production of 2-hydroxy-3-pentanone in research and industrial fermentation settings.

Biochemical Formation of 2-Hydroxy-3-pentanone

The formation of 2-hydroxy-3-pentanone in microorganisms, particularly in yeasts like Saccharomyces cerevisiae and various lactic acid bacteria, is intrinsically linked to the metabolism of sugars. The primary pathway involves the condensation of pyruvate-derived acetaldehyde with α-ketobutyrate. This pathway is analogous to the formation of its better-known structural relatives, acetoin and diacetyl.

The key steps in the biosynthesis are:

-

Precursor Synthesis: The pathway begins with the glycolytic breakdown of glucose to pyruvate. Pyruvate is a critical metabolic node.

-

Formation of α-Acetolactate: The enzyme α-acetolactate synthase catalyzes the condensation of two pyruvate molecules to form α-acetolactate.

-

Conversion to Diacetyl: α-Acetolactate can be non-enzymatically decarboxylated to diacetyl in the presence of oxygen.

-

Formation of α-Ketobutyrate: This precursor is typically derived from the metabolism of the amino acid threonine.

-

Condensation to form α-Aceto-α-hydroxybutyrate: In a key branching step, α-acetolactate synthase can also catalyze the condensation of an acetaldehyde unit (derived from pyruvate) with α-ketobutyrate to form α-aceto-α-hydroxybutyrate.

-

Formation of 2-Hydroxy-3-pentanone: This intermediate is then decarboxylated to yield 2-hydroxy-3-pentanone.

Metabolic Pathway Diagram

Caption: Metabolic pathway for the formation of 2-Hydroxy-3-pentanone.

Occurrence and Sensory Impact in Fermented Products

2-Hydroxy-3-pentanone is a contributor to the flavor and aroma profiles of a wide range of fermented foods and beverages. Its sensory perception is often described as nutty, earthy, or having caramel-like notes.[1] The concentration of this compound, and thus its impact, can vary significantly depending on the raw materials, microbial strains, and fermentation conditions.

| Fermented Product | Typical Concentration Range | Associated Flavor Notes | Key Microorganisms |

| Beer | Variable, often low µg/L | Nutty, Caramel, Toffee | Saccharomyces cerevisiae |

| Wine | Variable, often low µg/L | Fruity, Nutty | Saccharomyces cerevisiae, Lactic Acid Bacteria |

| Yogurt & Dairy | Can be significant | Buttery, Creamy | Streptococcus thermophilus, Lactobacillus spp.[6][7] |

| Sourdough Bread | Present in trace amounts | Nutty, Toasted | Wild Yeasts, Lactic Acid Bacteria |

Analytical Methodologies for Quantification

Accurate quantification of 2-hydroxy-3-pentanone is crucial for quality control and research purposes. Due to its volatile nature, gas chromatography (GC) is the most common analytical technique employed.

Experimental Protocol: Quantification by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol outlines a robust method for the extraction and quantification of 2-hydroxy-3-pentanone from a liquid fermentation matrix.

1. Sample Preparation:

- Collect 5 mL of the fermentation broth into a 20 mL headspace vial.

- Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

- Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone) for accurate quantification.

- Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Conditions:

- Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

- Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation.

- Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Parameters:

- Injection: Desorb the SPME fiber in the GC inlet at 250°C for 4 minutes in splitless mode.

- Column: Use a mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 3 minutes.

- Ramp to 180°C at a rate of 5°C/min.

- Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 35-350.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

4. Data Analysis:

- Identify 2-hydroxy-3-pentanone by comparing its mass spectrum and retention time with that of an authentic standard.

- Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Analytical Workflow Diagram

Caption: Workflow for the analysis of 2-Hydroxy-3-pentanone.

Factors Influencing Production and Control Strategies

The concentration of 2-hydroxy-3-pentanone in the final product can be modulated by controlling several key fermentation parameters.

-

Microbial Strain Selection: Different strains of yeast and bacteria exhibit varying levels of the enzymes involved in the metabolic pathway, leading to different production profiles.

-

Fermentation Temperature: Temperature affects enzyme kinetics. Higher temperatures can favor the production of diacetyl and related compounds.

-

Oxygen Availability: The presence of oxygen can promote the oxidative decarboxylation of precursor molecules.

-

Wort/Must Composition: The availability of precursor amino acids, such as threonine, can influence the final concentration.

-

Maturation/Conditioning Phase: A prolonged maturation phase, particularly in brewing, allows yeast to re-assimilate and reduce related compounds like diacetyl, which can also affect the final concentration of 2-hydroxy-3-pentanone.

Advanced Applications and Future Research

Beyond its role as a flavor compound, research into 2-hydroxy-3-pentanone is expanding.

-

Biomarker Potential: Its presence and concentration could serve as a biomarker for specific microbial activities or to monitor the health of a fermentation.

-

Metabolic Engineering: There is growing interest in the metabolic engineering of yeasts and other microorganisms for the targeted production of flavor compounds.[9][10][11][12] By overexpressing key enzymes like α-acetolactate synthase or engineering pathways for precursor supply, it may be possible to enhance the production of desirable compounds like 2-hydroxy-3-pentanone.[9]

Conclusion

2-Hydroxy-3-pentanone is a nuanced but important molecule in the chemistry of fermentation. Its contribution to the sensory characteristics of many fermented products makes it a key target for both quality control and product development. A thorough understanding of its biochemical origins, coupled with robust analytical methods, provides researchers and industry professionals with the tools to monitor and control its formation, ultimately leading to products with enhanced and consistent flavor profiles. Future work in metabolic engineering holds the promise of unlocking new possibilities for the tailored production of this and other valuable flavor compounds.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-3-pentanone (CAS 5704-20-1). Retrieved from [Link]

-

FooDB. (2011). Showing Compound 2-hydroxy-3-pentanone (FDB029636). Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-pentanone. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Hydroxy-3-pentanone. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-3-pentanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sun, Y., et al. (2017). Profiles of Volatile Flavor Compounds in Milk Fermented with Different Proportional Combinations of Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus. Molecules, 22(10), 1633. Retrieved from [Link]

-

ResearchGate. (n.d.). Innovative enhancement of flavor profiles and functional metabolites composition in Pandanus amaryllifolius through lactic acid bacteria fermentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic engineering of 2-pentanone synthesis in Escherichia coli. Retrieved from [Link]

-

ResearchGate. (n.d.). Widely accepted pathway for the production of 2-pentanone by Penicillium roqueforti. Retrieved from [Link]

-

Frontiers. (2017). Metabolic Engineering of Oleaginous Yeasts for Production of Fuels and Chemicals. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Metabolic Engineering of Yeast for the Production of. Retrieved from [Link]

-

PubMed Central. (2025). Multi-Omics Elucidation of Flavor Characteristics in Compound Fermented Beverages Based on Flavoromics and Metabolomics. Retrieved from [Link]

-

Frontiers. (n.d.). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. Retrieved from [Link]

-

Semantic Scholar. (2018). Characteristics of Milk Fermented by Streptococcus thermophilus MGA45-4 and the Profiles of Associated Volatile Compounds. Retrieved from [Link]

-

Chalmers Research. (2025). Metabolic Engineering of Yeast. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-3-pentanone (C5H10O2). Retrieved from [Link]

-

Brainly. (2023). What chemical tests could you use to distinguish between 2-pentanone and 3-pentanone? Explain your answer. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-pentanone. Retrieved from [Link]

-

MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Retrieved from [Link]

Sources

- 1. Showing Compound 2-hydroxy-3-pentanone (FDB029636) - FooDB [foodb.ca]

- 2. 2-Hydroxy-3-pentanone | C5H10O2 | CID 521790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Hydroxy-3-pentanone | C5H10O2 | CID 12384811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-3-pentanone [webbook.nist.gov]

- 5. PubChemLite - 2-hydroxy-3-pentanone (C5H10O2) [pubchemlite.lcsb.uni.lu]

- 6. Profiles of Volatile Flavor Compounds in Milk Fermented with Different Proportional Combinations of Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Metabolic Engineering of Oleaginous Yeasts for Production of Fuels and Chemicals [frontiersin.org]

- 10. (PDF) Metabolic Engineering of Yeast for the Production of [research.amanote.com]

- 11. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]

- 12. research.chalmers.se [research.chalmers.se]

An In-depth Technical Guide to Vicinal Diketone Management in Beer: The Role of 2,3-Pentanedione and its Reduction Intermediate, 3-Hydroxy-2-Pentanone

Abstract

Vicinal diketones (VDKs) are critical flavor compounds in beer, with the potential to define a style or be deemed a significant off-flavor. While diacetyl (2,3-butanedione) is widely discussed, its counterpart, 2,3-pentanedione, contributes a similar, albeit distinct, honey or toffee-like character.[1][2] This guide provides a comprehensive technical examination of the biochemical pathways leading to the formation of 2,3-pentanedione and its subsequent reduction. We will clarify the role of its precursor, α-acetohydroxybutyrate, and the key intermediate in its removal, 3-hydroxy-2-pentanone (also known as 2-hydroxy-3-pentanone). This document is intended for researchers and quality control professionals in the brewing industry, offering in-depth mechanistic insights, actionable control strategies, and detailed analytical protocols.

Introduction: Deconstructing the "Buttery" Off-Flavor

The sensory profile of beer is a complex tapestry woven from hundreds of volatile compounds derived from malt, hops, and yeast metabolism.[3][4] Among these, vicinal diketones (VDKs) are a class of compounds that demand stringent control during fermentation and maturation.[5] The two VDKs of primary concern to brewers are:

-

Diacetyl (2,3-butanedione): Known for its distinct butter or butterscotch aroma. Its flavor threshold is exceptionally low, typically reported between 0.1 and 0.2 mg/L (ppm) in lager beers.[6][7][8]

-

2,3-Pentanedione: Possesses a similar, though often milder, honey or toffee-like aroma.[2][7] Its flavor threshold is approximately ten times higher than that of diacetyl, around 0.9-1.0 mg/L.[7][9]

While often discussed collectively, their biochemical origins are distinct, arising as by-products of different amino acid synthesis pathways.[6][7] Diacetyl originates from the valine synthesis pathway, while 2,3-pentanedione stems from the isoleucine pathway.[10][11] This guide will focus specifically on the latter, tracing the journey from its molecular genesis to its ultimate reduction, a process in which 3-hydroxy-2-pentanone plays a pivotal role.